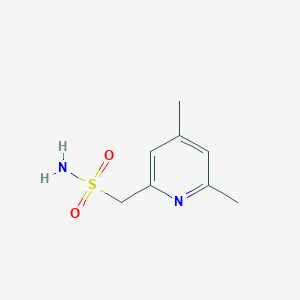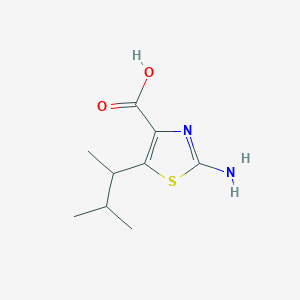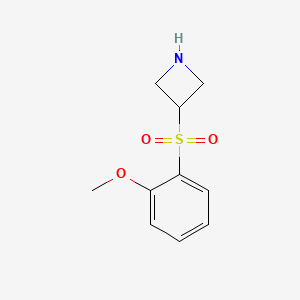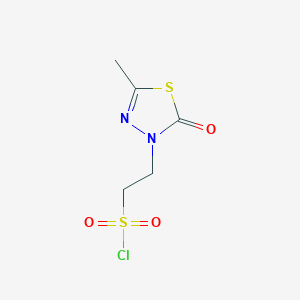
(4,6-Dimethylpyridin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyridin-2-yl)methanesulfonamide typically involves the reaction of 4,6-dimethyl-2-chloropyridine with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dimethylpyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Applications De Recherche Scientifique
(4,6-Dimethylpyridin-2-yl)methanesulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (4,6-Dimethylpyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (4,6-Dimethylpyridin-2-yl)methanesulfonamide include:
- 4,6-Dimethylpyridin-2-yl)methanesulfonate
- 4,6-Dimethylpyridin-2-yl)methanesulfonyl chloride
- 4,6-Dimethylpyridin-2-yl)methanesulfonyl fluoride
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the presence of the methanesulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
(4,6-dimethylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-7(2)10-8(4-6)5-13(9,11)12/h3-4H,5H2,1-2H3,(H2,9,11,12) |
Clé InChI |
ZZOHIDZIONWGPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)CS(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13242235.png)
amine](/img/structure/B13242239.png)
![2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B13242248.png)
![7,7-Difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13242251.png)



![2-chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13242283.png)
![(1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13242289.png)
![1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13242293.png)


![2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13242310.png)

